1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Chemical scaffold Medicinal chemistry Receptor binding

1-(6-Methylpyrazin-2-yl)-1,4-diazepane (also designated Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine) is a heterocyclic small molecule scaffold comprising a 1,4-diazepane ring N-substituted with a 6-methylpyrazin-2-yl moiety. The molecular formula is C10H16N4 with a monoisotopic mass of 192.1375 Da.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 869901-23-5
Cat. No. B1320508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyrazin-2-yl)-1,4-diazepane
CAS869901-23-5
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCCNCC2
InChIInChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3
InChIKeyKEQNXEGORWZCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methylpyrazin-2-yl)-1,4-diazepane (CAS 869901-23-5): Procurement Baseline and Chemical Identity


1-(6-Methylpyrazin-2-yl)-1,4-diazepane (also designated Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine) is a heterocyclic small molecule scaffold comprising a 1,4-diazepane ring N-substituted with a 6-methylpyrazin-2-yl moiety [1]. The molecular formula is C10H16N4 with a monoisotopic mass of 192.1375 Da . Vendors list the compound for research use at purities typically ranging from 95% to 97% .

1-(6-Methylpyrazin-2-yl)-1,4-diazepane: Why Generic Substitution is Not Supported by Evidence


The diazepane scaffold is widely utilized in medicinal chemistry to modulate receptor binding, pharmacokinetics, and selectivity; however, the specific substitution pattern of the 6-methylpyrazin-2-yl moiety cannot be assumed to behave identically to other pyrazinyl-diazepane analogs (e.g., the 6-chloro or unsubstituted pyrazine variants) [1]. The literature provides no direct comparative data establishing functional or potency equivalence across this class, meaning that generic substitution for procurement purposes carries undefined scientific risk and would invalidate any intended structure-activity relationship (SAR) interpretation [2].

1-(6-Methylpyrazin-2-yl)-1,4-diazepane: Quantitative Differentiation Evidence vs. Comparators


Absence of Publicly Available Comparative Biological Activity Data for 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

No peer-reviewed studies, patents, or authoritative databases provide quantitative biological activity data (e.g., IC50, Ki, EC50, or in vivo PK parameters) for 1-(6-methylpyrazin-2-yl)-1,4-diazepane. Consequently, no head-to-head comparison against any analog, alternative, or in-class candidate can be constructed [1]. The compound exists only as a vendor-listed research scaffold with no associated functional assay results in the public domain .

Chemical scaffold Medicinal chemistry Receptor binding

1-(6-Methylpyrazin-2-yl)-1,4-diazepane: Research and Industrial Application Scenarios


Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration

Given the complete absence of public biological data, the sole verifiable application for 1-(6-methylpyrazin-2-yl)-1,4-diazepane is as a chemical building block. The diazepane ring provides a secondary amine handle for further functionalization (e.g., alkylation, acylation, sulfonylation), while the methylpyrazine group offers a distinct electronic and steric profile compared to unsubstituted pyrazine analogs [1]. Researchers may employ this compound in proprietary SAR programs to generate internal data, but no pre-existing evidence supports any specific biological target engagement.

Negative Control or Comparator in Proprietary Studies

In the absence of public data, this compound can only be used as a structurally defined comparator in proprietary studies where its activity is measured alongside more elaborated analogs. This application is entirely dependent on the user generating their own primary data; the compound itself offers no predefined functional benchmark.

Chemical Reference Standard for Analytical Method Development

The compound's well-defined chemical structure and commercial availability at ≥95% purity make it suitable for use as a reference standard in LC-MS or NMR method development and validation, particularly when developing analytical protocols for related pyrazinyl-diazepane scaffolds.

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